molecular formula C28H18FN3O4 B11692399 N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11692399
M. Wt: 479.5 g/mol
InChI Key: BYBHOQRKVCDZQS-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorophenoxy, nitrophenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The fluorophenoxy and nitrophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases and elevated temperatures to facilitate the substitution.

    Coupling Reactions: The final step involves coupling the substituted quinoline with a phenyl carboxamide group. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound’s unique structure allows it to interact with biological targets, and it has been investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its quinoline core, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C28H18FN3O4

Molecular Weight

479.5 g/mol

IUPAC Name

N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C28H18FN3O4/c29-19-10-12-22(13-11-19)36-23-15-20(14-21(16-23)32(34)35)30-28(33)25-17-27(18-6-2-1-3-7-18)31-26-9-5-4-8-24(25)26/h1-17H,(H,30,33)

InChI Key

BYBHOQRKVCDZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-]

Origin of Product

United States

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